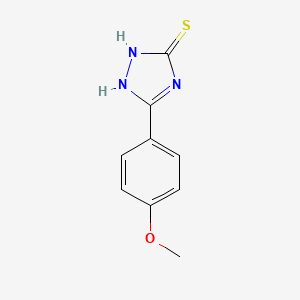

5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

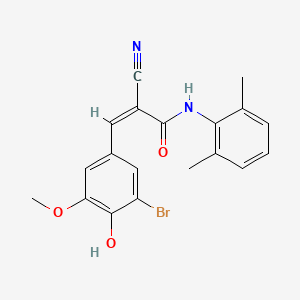

5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (MPTT) is an organic compound with a unique structure that has been extensively studied in recent years due to its potential applications in scientific research. MPTT has been used in various fields such as organic synthesis, drug development, and biochemistry. MPTT is an important building block in the synthesis of many other compounds and has been used in the synthesis of several drugs. In addition, MPTT has several biochemical and physiological effects that could be useful in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Inhibition of Linoleate Oxygenase Activity (ALOX15)

5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: has been investigated for its ability to selectively inhibit the catalytic activity of rabbit ALOX15, an enzyme involved in lipid peroxidation. ALOX15 metabolites play a role in cancer and inflammation models, making this enzyme a target for pharmacological research . The compound’s structural features likely contribute to its allosteric inhibition.

Antioxidant Properties

Derivatives of 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol have demonstrated antioxidant effects. These compounds may protect cells from oxidative stress, making them relevant in health-related research.

Cytotoxic Effects on Tumor Cells

Ether and ester derivatives of 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol exhibit cytotoxic effects on certain tumor cell lines. Researchers have explored their potential as anticancer agents.

Synthesis of 1,2-Dihydroisoquinolines

The compound’s structural motifs have been utilized in the synthesis of 1,2-dihydroisoquinolines, which possess biological and medicinal activities. These derivatives are relevant in drug development and chemical biology .

Wirkmechanismus

Target of Action

Similar compounds with a 4-methoxyphenyl group have been found to inhibit the activity of15-lipoxygenases (ALOX15) . ALOX15 is a lipid peroxidizing enzyme that plays a significant role in various cancer and inflammation models .

Mode of Action

Related compounds have been shown to inhibit alox15 in a substrate-specific manner . In silico docking studies and molecular dynamics simulations suggest that these compounds occupy the substrate-binding pocket of one monomer, while the substrate fatty acid binds at the catalytic center of another monomer within the ALOX15 dimer . This interaction alters the enzyme–inhibitor interactions, leading to reduced inhibitory potency .

Biochemical Pathways

The inhibition of alox15 by similar compounds affects the metabolism of linoleic acid and arachidonic acid . These metabolites play a pathophysiological role in various cancer and inflammation models .

Result of Action

The inhibition of alox15 by similar compounds can potentially alter the production of metabolites derived from linoleic acid and arachidonic acid . These changes could influence various biological processes, including those involved in cancer and inflammation .

Eigenschaften

IUPAC Name |

5-(4-methoxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-13-7-4-2-6(3-5-7)8-10-9(14)12-11-8/h2-5H,1H3,(H2,10,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRWSSVQAGNWRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=S)NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00974575 |

Source

|

| Record name | 3-(4-Methoxyphenyl)-1H-1,2,4-triazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00974575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | |

CAS RN |

5914-70-5 |

Source

|

| Record name | 3-(4-Methoxyphenyl)-1H-1,2,4-triazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00974575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2797389.png)

![1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2797402.png)

![2-(2-Oxoazepan-3-yl)-N-[[3-(2-oxoazetidin-1-yl)phenyl]methyl]acetamide](/img/structure/B2797404.png)

![3-Azabicyclo[4.2.1]nonane hydrochloride](/img/structure/B2797406.png)

![7-chloro-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2797407.png)